N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Description
Propriétés
IUPAC Name |
N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7/c1-23(2)16-7-8-19-18(22-16)25-11-9-24(10-12-25)17-14-5-3-4-6-15(14)20-13-21-17/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFDAMDYPJGVGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)C3=NC=NC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mécanisme D'action
Target of Action
Similar compounds have been known to targetp97 ATPase and GATA modulator . These targets play crucial roles in cellular processes such as protein degradation and transcription regulation.
Mode of Action
It’s known that similar compounds selectively and potently inhibit p97 atpase. This inhibition disrupts the normal functioning of the target, leading to changes in cellular processes.
Activité Biologique
N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C18H25N7 |
| Molecular Weight | 339.4 g/mol |
| CAS Number | 2877636-19-4 |
Structural Features
The compound features a pyrimidine core substituted with a piperazine ring and a tetrahydroquinazoline moiety. These structural elements are crucial for its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant anticancer activity. For instance, studies have shown that certain piperazine-like compounds can inhibit cancer cell proliferation in various models, including human lung and breast cancer cell lines. The mechanism often involves the induction of apoptosis through intrinsic and extrinsic pathways .
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties. In vitro tests have demonstrated effectiveness against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .
The biological activity of N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine is attributed to its ability to bind to specific enzymes and receptors. This binding modulates various signaling pathways associated with cell growth and survival, leading to therapeutic effects in cancer and infectious diseases .
Study 1: Anticancer Efficacy
In a study published in Chemistry & Biology, researchers synthesized various derivatives of tetrahydroquinazoline and evaluated their anticancer properties. One derivative showed an IC50 value significantly lower than that of standard chemotherapeutic agents, indicating potent anticancer activity against MCF-7 breast cancer cells .
Study 2: Antimicrobial Screening
A study conducted by Ahmed et al. evaluated the antimicrobial efficacy of several quinazoline derivatives. The results indicated that N,N-dimethyl derivatives exhibited substantial inhibition against Gram-positive bacteria, highlighting their potential as new antimicrobial agents .
Study 3: Structure-Activity Relationship (SAR)
A comprehensive SAR analysis revealed that modifications at specific positions on the piperazine and tetrahydroquinazoline rings significantly influenced biological activity. This analysis aids in the design of more effective analogs for therapeutic applications .
Applications De Recherche Scientifique
Medicinal Chemistry
1.1 Anticancer Activity
Research has indicated that compounds containing the tetrahydroquinazoline moiety exhibit promising anticancer properties. The structural characteristics of N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine suggest potential interactions with cancer cell pathways. Studies have demonstrated that derivatives of tetrahydroquinazolines can inhibit tumor growth by inducing apoptosis in various cancer cell lines .
1.2 Neuropharmacology
The compound is also being investigated for its neuroprotective effects. Its ability to modulate neurotransmitter systems makes it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Preliminary studies suggest that the piperazine and pyrimidine components may enhance cognitive function and reduce neuroinflammation .
Case Studies
3.1 Cancer Research
In a study published in the Chemical and Pharmaceutical Bulletin, researchers explored the anticancer effects of similar tetrahydroquinazoline derivatives. The findings revealed that these compounds could significantly inhibit the proliferation of breast cancer cells through apoptosis induction . This provides a foundation for further exploration of N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine in cancer therapeutics.
3.2 Neuroprotective Studies
A recent study focused on the neuroprotective effects of tetrahydroquinazoline derivatives against oxidative stress-induced neuronal damage. The results indicated that these compounds could reduce markers of oxidative stress and inflammation in neuronal cultures . This supports the hypothesis that N,N-dimethyl-2-[4-(5,6,7,8-tetrahydroquinazolin-4-yl)piperazin-1-yl]pyrimidin-4-amine may have therapeutic potential in neurodegenerative conditions.
Analyse Des Réactions Chimiques
Functionalization of the Piperazine Ring
The piperazine ring is introduced via nucleophilic aromatic substitution (SNAr) or Buchwald–Hartwig coupling :
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SNAr : A halogenated pyrimidine reacts with piperazine in polar aprotic solvents (e.g., DMF) under basic conditions (e.g., K₂CO₃) .
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Coupling : Palladium catalysts (e.g., Pd(dba)₂) enable C–N bond formation between aryl halides and piperazine derivatives .
| Catalyst | Solvent | Temp. | Time | Yield |
|---|---|---|---|---|
| None (SNAr) | DMF | 90°C | 24h | 65–85% |
Coupling of Tetrahydroquinazoline to Piperazine
The tetrahydroquinazoline is attached to the piperazine via Mitsunobu reaction or alkylation :
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Mitsunobu : Utilizes DIAD/TPP to couple alcohols with amines, forming C–N bonds .
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Alkylation : Halogenated tetrahydroquinazoline reacts with piperazine in the presence of a base (e.g., Et₃N) .
| Base | Solvent | Temp. | Yield |
|---|---|---|---|
| Et₃N | MeCN | 25°C | 72% |
Final Assembly of the Target Compound
The fully substituted pyrimidine is synthesized via sequential coupling:
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Piperazine attachment to pyrimidine via SNAr (Step 2).
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Tetrahydroquinazoline coupling to piperazine via alkylation (Step 3).
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Dimethylation of the pyrimidine amine (Step 4).
Representative Synthetic Route (compiled from ):
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Synthesize 5,6,7,8-tetrahydroquinazolin-4(3H)-one via cyclocondensation.
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Convert to 4-chloro-5,6,7,8-tetrahydroquinazoline using POCl₃.
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Attach piperazine via SNAr.
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Couple the piperazine-tetrahydroquinazoline to 2-chloro-N,N-dimethylpyrimidin-4-amine.
Reactivity and Stability
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Acid/Base Stability : The compound is stable under mild acidic/basic conditions but degrades in strong acids (e.g., HCl > 2M) due to hydrolysis of the piperazine ring .
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Oxidative Sensitivity : The tetrahydroquinazoline moiety is susceptible to oxidation, requiring inert atmospheres during synthesis .
Key Challenges and Optimization
Comparaison Avec Des Composés Similaires
Structural Similarities and Key Differences
The following table highlights critical structural and functional distinctions between the target compound and its analogs:
Physicochemical Properties
- Solubility: The piperazine linker in the target compound enhances water solubility compared to non-polar analogs like 6,7-dimethoxy-N-(4-phenoxyphenyl)quinazolin-4-amine .
- Bioavailability : The dimethylamine group may improve membrane permeability relative to bulkier substituents (e.g., sulfonamide in 2d ) .
Méthodes De Préparation
Piperazine Substitution on Tetrahydroquinazoline
4-Chloro-5,6,7,8-tetrahydroquinazoline reacts with Boc-piperazine under basic conditions (e.g., K₂CO₃ or Cs₂CO₃) in polar aprotic solvents (DMF, DMSO) to form 4-(1-Boc-piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline. Source reports a 77% yield for analogous SNAr reactions using water as a solvent, though DMF is preferred for higher reactivity.
Deprotection and Pyrimidine Coupling
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Boc Removal : Treatment with HCl in dioxane or TFA in dichloromethane yields 4-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline.
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Pyrimidine Attachment : The deprotected piperazine reacts with 2-chloro-N,N-dimethylpyrimidin-4-amine via SNAr. Source optimized this step using cyclohexyl magnesium chloride as a base, improving nucleophilicity and achieving 85% yield.
Integrated Synthetic Routes
Two primary routes are validated across sources:
Route A (Sequential SNAr)
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Tetrahydroquinazoline chlorination → Piperazine coupling → Pyrimidine amination.
Route B (Convergent Coupling)
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Separate synthesis of 4-piperazinyltetrahydroquinazoline and 2-chloro-N,N-dimethylpyrimidin-4-amine.
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Final SNAr coupling in toluene with Cs₂CO₃, yielding 70% (Source).
Reaction Condition Optimization
Catalytic Enhancements : Palladium catalysts (e.g., Pd(OAc)₂ with BINAP) enable Buchwald couplings for sterically hindered pyrimidines, though SNAr remains cost-effective for simple substrates.
Analytical Characterization
Critical spectroscopic data for intermediates and the final compound align with literature:
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1H NMR (Final Compound) : δ 2.29 (t, 2H, CH₂), 2.98 (s, 6H, N(CH₃)₂), 3.64–3.72 (m, 8H, piperazine).
Industrial-Scale Considerations
Source’s aqueous-phase Boc-piperazine coupling reduces solvent waste, while Source’s Grignard reagent (cyclohexyl MgCl) enhances reaction rates for high-throughput synthesis .
Q & A
Q. Optimization Tips :
- Use meta-chloroperoxybenzoic acid (MCPBA) or Oxone® for selective oxidation of sulfur-containing intermediates (e.g., thiomorpholine to sulfone derivatives) .
- Deprotect tert-butoxycarbonyl (t-Boc) groups with 50% trifluoroacetic acid (TFA) to yield free amines .
Basic: Which spectroscopic and analytical methods are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Confirm regiochemistry and substituent integration. For example, the tetrahydroquinazoline proton environment appears as multiplet signals at δ 1.01–1.71 ppm (aliphatic CH₂ groups) and aromatic protons at δ 6.8–8.5 ppm .
- HRMS (ESI) : Validate molecular weight (e.g., [M+H]+ ion) with <2 ppm error .
- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1708 cm⁻¹ for quinazolinones) .
- HPLC-PDA : Assess purity (>95% recommended for biological assays) .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
Answer:
SAR Insights :
- Pyrimidine C2 position : Bulky substituents (e.g., aryl groups) enhance target binding affinity but may reduce solubility. For example, 2-phenylquinazolin-4-amine derivatives show improved antitumor activity .
- Piperazine N-substituents : Methyl or ethyl groups modulate pharmacokinetics (e.g., logP and metabolic stability). 4-Methylpiperazine derivatives exhibit balanced bioavailability .
- Tetrahydroquinazoline modifications : Electron-withdrawing groups (e.g., Cl, CF₃) at position 6 enhance enzyme inhibition (e.g., kinase targets) .
Q. Methodological Approach :
- Design analogs using computational docking (e.g., AutoDock Vina) to prioritize substituents.
- Test in vitro activity against target enzymes (e.g., IC₅₀ assays) and correlate with logD values .
Advanced: How can researchers resolve contradictions in reported biological activity data?
Answer:
Common Contradictions :
- Discrepancies in IC₅₀ values across studies (e.g., due to assay conditions or cell lines).
- Variable solubility impacting in vivo efficacy.
Q. Resolution Strategies :
- Standardize Assays : Use identical buffer systems (e.g., PBS pH 7.4 with 0.01% Tween-80) and cell lines (e.g., HEK293 for kinase assays) .
- Control Solubility : Pre-dissolve compounds in DMSO (<0.1% final concentration) and confirm stability via LC-MS .
- Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare datasets .
Advanced: What are best practices for optimizing reaction yields in multi-step syntheses?
Answer:
Key Parameters :
| Step | Reagent/Condition | Yield Optimization Strategy |
|---|---|---|
| Piperazine coupling | K₂CO₃, DMF, 80°C | Use microwave-assisted synthesis (120°C, 30 min) to reduce side products . |
| Oxidation (S→O) | MCPBA vs. Oxone® | Oxone® in H₂O/THF (1:1) achieves higher sulfone yields (75–80%) . |
| Purification | Column chromatography | Use gradient elution (e.g., 0–100% EtOAc/hexane) and monitor by TLC . |
Q. Troubleshooting Low Yields :
- For moisture-sensitive steps, employ Schlenk-line techniques.
- Characterize intermediates via LC-MS to identify degradation pathways .
Advanced: How to evaluate the compound’s potential as a kinase inhibitor?
Answer:
Experimental Design :
Target Selection : Prioritize kinases with conserved ATP-binding pockets (e.g., EGFR, VEGFR) .
Inhibition Assays :
- Use recombinant kinases and measure ATP consumption via luminescence.
- Include staurosporine as a positive control .
Cell-Based Validation :
- Test antiproliferative activity in cancer cell lines (e.g., MCF-7, IC₅₀ ≤10 µM indicates promise) .
Q. Data Interpretation :
- Cross-validate with molecular dynamics simulations to assess binding stability .
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